molecular formula C19H15N3O6 B11079068 (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11079068
M. Wt: 381.3 g/mol
InChI Key: HDWWBXOFHHWWRE-UHFFFAOYSA-N
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Description

(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound with a unique structure that combines a pyrimidine core with benzodioxole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzodioxole and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include amines, aldehydes, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing cellular pathways. Key pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

What sets (5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H15N3O6/c1-26-13-4-2-3-12(8-13)22-18(24)14(17(23)21-19(22)25)9-20-11-5-6-15-16(7-11)28-10-27-15/h2-9,24H,10H2,1H3,(H,21,23,25)

InChI Key

HDWWBXOFHHWWRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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